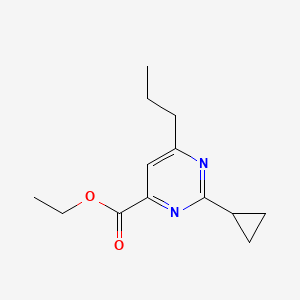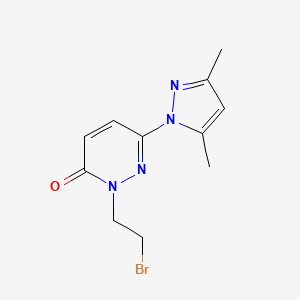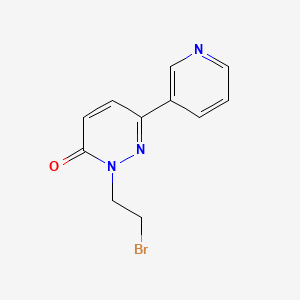![molecular formula C10H10ClN3O B1491613 [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247098-48-1](/img/structure/B1491613.png)
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
1-(5-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CMTM, is a synthetic compound that is used in a variety of scientific research applications. CMTM is a type of triazole, which is a heterocyclic compound containing five carbon atoms and three nitrogen atoms. It is a highly versatile compound and has been used in a wide range of fields, including medicinal chemistry, organic chemistry, and biochemistry.
Scientific Research Applications
Chromatography and Mass Spectrometry
This compound is utilized in chromatography and mass spectrometry as a standard or reference material. Its well-defined structure and properties allow researchers to calibrate their instruments and ensure accurate measurements. The compound’s stability under refrigeration makes it suitable for long-term use in various analytical procedures .
Organic Synthesis
In the field of organic synthesis, this compound serves as a precursor or intermediate. Its benzylic position is reactive, making it a candidate for nucleophilic substitution reactions or as a building block for more complex molecules. The presence of a triazole ring offers unique electronic and steric properties, which can be exploited in the synthesis of targeted molecular structures .
Medicinal Chemistry
The compound’s structure suggests potential applications in medicinal chemistry, particularly due to the presence of the triazole moiety, which is a common feature in many pharmaceuticals. Its physicochemical properties, such as moderate lipophilicity and high gastrointestinal absorption, indicate that it could be a valuable scaffold for drug development .
Environmental Impact Studies
Research on this compound includes assessing its environmental impact, particularly its role in ozone depletion. Understanding its behavior in the upper atmosphere is crucial for developing strategies to mitigate its effects if used in large quantities .
Material Science
In material science, the compound could be investigated for its properties when incorporated into polymers or coatings. The chloro and methyl groups may influence the material’s hardness, flexibility, and resistance to degradation, which are essential factors in material design .
Bioavailability and Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile are of interest in the context of drug delivery systems. Its solubility and permeability characteristics are important for determining how it can be formulated and administered for optimal therapeutic effect .
Safety and Toxicology
Safety studies focus on the compound’s toxicological profile, including its hazard statements and precautionary measures. This information is vital for researchers handling the compound and for assessing its potential risks to human health .
Advanced Research Applications
Finally, the compound may find applications in advanced research areas such as nanotechnology or as a ligand in metal-organic frameworks (MOFs). Its unique chemical structure could contribute to the development of novel materials with specific functions or properties .
properties
IUPAC Name |
[1-(5-chloro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHDDNFLRZHWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)




